N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines quinazoline, triazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the thiophene and triazole groups through various coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, triazole-containing molecules, and thiophene-based compounds. Examples include:
- Quinazoline derivatives such as gefitinib and erlotinib, which are used as anticancer agents.
- Triazole-containing compounds like fluconazole, an antifungal agent.
- Thiophene-based molecules such as thiophene-2-carboxylic acid, used in organic synthesis.
Uniqueness
N-[5-OXO-7-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]-2-{[4-(2-PHENYLETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of quinazoline, triazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic uses that are not seen in other similar compounds.
Properties
Molecular Formula |
C28H24N6O2S3 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H24N6O2S3/c35-22-15-19(23-8-4-12-37-23)14-21-20(22)16-29-27(30-21)31-25(36)17-39-28-33-32-26(24-9-5-13-38-24)34(28)11-10-18-6-2-1-3-7-18/h1-9,12-13,16,19H,10-11,14-15,17H2,(H,29,30,31,36) |
InChI Key |
QPGBICZBPRKRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)C5=CC=CS5)C6=CC=CS6 |
Origin of Product |
United States |
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